

# what is Pipemidic acid class of antibiotic

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## Compound Focus: Pipemidic Acid

CAS No.: 51940-44-4

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## Chemical Classification and Properties

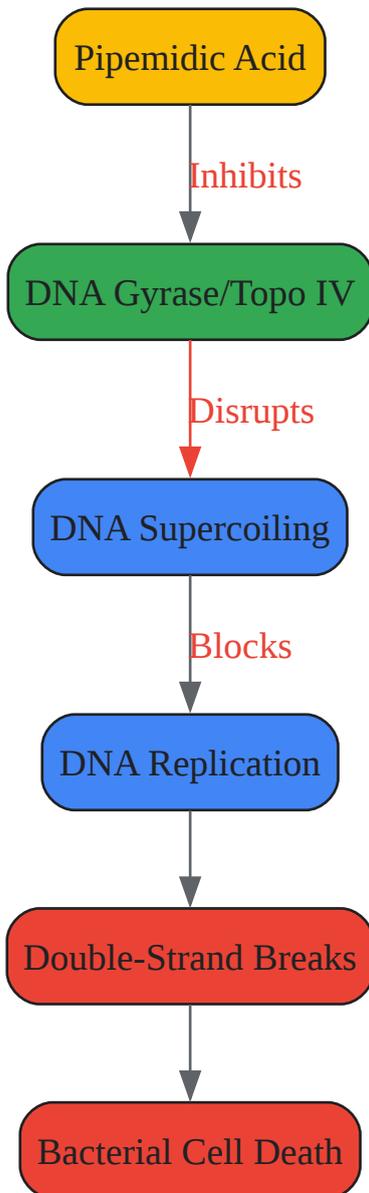
The following table outlines the core chemical and pharmacological classification of **Pipemidic acid**:

Property	Classification/Description
Antibiotic Class	Quinolone (First-generation); Pyridopyrimidine [1] [2]
Chemical Formula	$C_{14}H_{17}N_5O_3$ [3] [1]
Molecular Weight	303.32 g/mol [3] [1]
IUPAC Name	8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid [3]
ATC Code	J01MB04 [3]
Mechanism of Action	Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV [4]

**Pipemidic acid**'s structure includes a piperazine ring, which is a characteristic feature that contributes to its antimicrobial properties [3] [4].

## Mechanism of Action Diagram

The bactericidal action of **pipemidic acid** occurs through a targeted inhibition of essential bacterial enzymes. The following diagram illustrates this mechanism and its consequences.



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## Antimicrobial Spectrum and Experimental Data

**Pipemidic acid** demonstrates a primarily Gram-negative spectrum of activity. The table below summarizes key quantitative findings from experimental studies.

Organism / Aspect	Experimental Finding / MIC (µg/mL)	Context & Citation
Gram-negative Bacteria	Generally active [4]	Primary spectrum of activity, including common uropathogens.
<i>Proteus mirabilis</i>	MIC: 0.98 - 7.81 µg/ml (for derivatives) [5]	New pipemidic acid derivatives showed high potency.
<i>Escherichia coli</i>	MIC: 0.98 - 3.91 µg/ml (for derivatives) [5]	Derivatives exhibited activity superior to parent compound.
<i>Salmonella Typhimurium</i>	MIC: 0.98 - 7.81 µg/ml (for derivatives) [5]	High activity demonstrated by synthesized derivatives.
<i>Pseudomonas aeruginosa</i>	Significant activity in vivo (mice) [6]	Notable for a first-generation quinolone.
Gram-positive Bacteria	Limited / Weak activity [4] [2]	Not the primary target of therapy.
Anaerobic Bacteria	Not active [4]	Lacks coverage against anaerobes.

## Pharmacokinetics and Clinical Profile

**Pipemidic acid** is well-absorbed after oral administration and achieves high concentrations in the kidneys and urinary tract, making it particularly effective for treating urinary tract infections (UTIs) [4]. It is primarily excreted unchanged in the urine [4].

While once used for gastrointestinal, biliary, and urinary infections [1], its clinical use has declined in many regions. The marketing authorization for **pipemidic acid** has been suspended throughout the European Union [1], largely due to the availability of newer quinolones with broader antibacterial spectra and improved safety profiles [4].

## Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) data for **pipemidic acid** and its derivatives is typically obtained using standardized broth microdilution methods [5]. Here is a detailed protocol based on current laboratory practice:

- **Preparation of Compound Stock Solution:** Dissolve the **pipemidic acid** or its derivative in an appropriate solvent (e.g., dimethyl sulfoxide) to create a stock solution at a high concentration (e.g., 1024 µg/mL). Sterilize the solution by filtration.
- **Broth Dilution:** Perform a series of two-fold dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate. The dilution series will create a range of concentrations (e.g., from 512 µg/mL down to 0.5 µg/mL).
- **Inoculum Preparation:** Adjust the turbidity of a fresh, log-phase bacterial culture in broth to match a 0.5 McFarland standard, which equates to approximately  $1-2 \times 10^8$  Colony Forming Units (CFU)/mL. Further dilute this suspension in broth to achieve a final inoculum of about  $5 \times 10^5$  CFU/mL in each well.
- **Inoculation and Incubation:** Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only). Seal the plate and incubate it under appropriate atmospheric conditions (e.g., 35°C in ambient air) for 16-20 hours.
- **Determination of MIC:** After incubation, examine the plate visually. The **Minimum Inhibitory Concentration (MIC)** is defined as the lowest concentration of the antibiotic that completely prevents visible growth of the bacterium. To determine the **Minimum Bactericidal Concentration (MBC)**, subculture a sample from each well showing no growth onto a fresh antibiotic-free agar plate. The MBC is the lowest concentration that results in killing  $\geq 99.9\%$  of the initial inoculum.

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